6H-thiazolo[5,4-e]indazol-2-amine
Overview
Description
6H-thiazolo[5,4-e]indazol-2-amine is a chemical compound with the molecular formula C8H6N4S . It is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 6H-thiazolo[5,4-e]indazol-2-amine consists of a thiazole ring fused with an indazole ring . The average mass of this compound is 190.225 Da .Scientific Research Applications
Organic Electronics
Thiazolothiazole ring systems, which are similar to the structure of 6H-thiazolo[5,4-e]indazol-2-amine, have gained significant attention in the field of organic electronics . They have a planar and rigid backbone as well as an extended π-conjugated structure . These properties make them suitable for optoelectronic applications .
Optoelectronic Devices
Thiazolothiazoles are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Their high oxidation stability and charge carrier mobility are crucial properties for these applications .
Synthesis of Heterocyclic Compounds
Thiazolothiazoles are synthesized from functionalized thiazoles through a process known as Jacobsen cyclization . The resulting products are suitable for nonlinear optical applications .
Corrosion Inhibitors
Imidazole-substituted thiazolyl [5,4- d ]thiazole, a compound similar to 6H-thiazolo[5,4-e]indazol-2-amine, has been used as a corrosion inhibitor for mild steel in acidic media . The corrosion inhibition efficiencies of these compounds can be as high as 95.79% .
Quantum Chemical Calculations
Quantum chemical calculations have revealed the relationship between corrosion inhibition and global reactivity descriptors . This information is useful for understanding the corrosion inhibition mechanism of these compounds .
Molecular Dynamics Simulation
Molecular dynamics simulation has shown the parallel adsorption of the corrosion inhibitor on the Fe (110) surface in both neutral and protonated forms . This information is crucial for understanding the interaction between the corrosion inhibitor and the metal surface .
Synthesis of Metal-Organic Frameworks (MOFs)
Compounds similar to 6H-thiazolo[5,4-e]indazol-2-amine have been used as linkers to synthesize novel Zn-MOFs . These MOFs have potential applications in gas storage, separation, and catalysis .
Nonlinear Optical Applications
Thiazolothiazoles are used in the synthesis of conjugated products suitable for nonlinear optical applications . These applications include the design of optical switches, modulators, and other photonic devices .
Mechanism of Action
Target of Action
The primary targets of 6H-thiazolo[5,4-e]indazol-2-amine are currently unknown. This compound is a derivative of thiazole and indazole, both of which have been found to interact with a variety of biological targets . .
Mode of Action
Based on the known activities of related thiazole and indazole compounds, it can be hypothesized that 6h-thiazolo[5,4-e]indazol-2-amine may interact with its targets to modulate their function .
Biochemical Pathways
Thiazole and indazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . It is possible that 6H-thiazolo[5,4-e]indazol-2-amine may have similar effects, but specific studies are needed to confirm this.
Result of Action
Related compounds have been found to have a variety of effects, such as anti-inflammatory, antimicrobial, and antitumor activities
properties
IUPAC Name |
6H-pyrazolo[3,4-g][1,3]benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c9-8-11-6-2-1-5-4(3-10-12-5)7(6)13-8/h1-3H,(H2,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNYMSODKDRXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NN=C3)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663357 | |
Record name | 6H-[1,3]Thiazolo[5,4-e]indazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21444-01-9 | |
Record name | 6H-[1,3]Thiazolo[5,4-e]indazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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